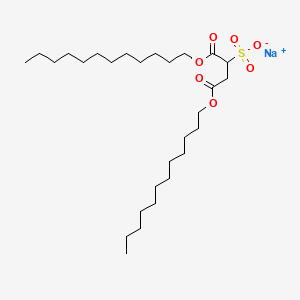
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include 2,6-dimethylphenol and butylmethylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted acetamide compounds.
Aplicaciones Científicas De Investigación
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: A related compound with similar structural features but different functional groups.
Butylmethylamine: Another related compound that shares the butylmethylamino group.
Uniqueness
What sets Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
35891-88-4 |
|---|---|
Fórmula molecular |
C15H25ClN2O |
Peso molecular |
284.82 g/mol |
Nombre IUPAC |
butyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-5-6-10-17(4)11-14(18)16-15-12(2)8-7-9-13(15)3;/h7-9H,5-6,10-11H2,1-4H3,(H,16,18);1H |
Clave InChI |
ADLVBCPIDLEAIY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Números CAS relacionados |
60108-67-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)



![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)



